molecular formula C5H6BrClF3N3 B13554188 1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride

1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride

Cat. No.: B13554188
M. Wt: 280.47 g/mol
InChI Key: MIWKLNHSURCBOC-UHFFFAOYSA-N
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Description

1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride is a chemical compound that features a bromine atom, a trifluoromethyl group, and an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of amido-nitriles to form disubstituted imidazoles . The reaction conditions are mild and can include a variety of functional groups.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and solvents to facilitate the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted imidazole derivatives.

Scientific Research Applications

1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

    Industry: It can be used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride involves its interaction with molecular targets such as enzymes and receptors. The bromine and trifluoromethyl groups play a crucial role in modulating the compound’s activity and binding affinity. The imidazole ring can interact with specific amino acid residues in proteins, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[5-bromo-1-(trifluoromethyl)-1H-imidazol-2-yl]methanaminehydrochloride is unique due to its specific combination of functional groups and the imidazole ring structure. This combination imparts distinct chemical properties and biological activities, making it valuable for various applications.

Properties

Molecular Formula

C5H6BrClF3N3

Molecular Weight

280.47 g/mol

IUPAC Name

[5-bromo-1-(trifluoromethyl)imidazol-2-yl]methanamine;hydrochloride

InChI

InChI=1S/C5H5BrF3N3.ClH/c6-3-2-11-4(1-10)12(3)5(7,8)9;/h2H,1,10H2;1H

InChI Key

MIWKLNHSURCBOC-UHFFFAOYSA-N

Canonical SMILES

C1=C(N(C(=N1)CN)C(F)(F)F)Br.Cl

Origin of Product

United States

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